molecular formula C17H11BrFNO2 B4574630 N-(4-bromophenyl)-5-(2-fluorophenyl)furan-2-carboxamide

N-(4-bromophenyl)-5-(2-fluorophenyl)furan-2-carboxamide

Cat. No.: B4574630
M. Wt: 360.2 g/mol
InChI Key: CDXOMGIEEQJQOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-5-(2-fluorophenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides. This compound is characterized by the presence of a bromophenyl group and a fluorophenyl group attached to a furan ring, which is further connected to a carboxamide group. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-5-(2-fluorophenyl)furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Bromophenyl and Fluorophenyl Groups: The bromophenyl and fluorophenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require the use of catalysts such as Lewis acids.

    Formation of the Carboxamide Group: The carboxamide group is introduced by reacting the furan derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-5-(2-fluorophenyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The bromophenyl and fluorophenyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction may produce furan amines or alcohols.

Scientific Research Applications

N-(4-bromophenyl)-5-(2-fluorophenyl)furan-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-5-(2-fluorophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-5-(2-chlorophenyl)furan-2-carboxamide
  • N-(4-bromophenyl)-5-(2-methylphenyl)furan-2-carboxamide
  • N-(4-bromophenyl)-5-(2-nitrophenyl)furan-2-carboxamide

Uniqueness

N-(4-bromophenyl)-5-(2-fluorophenyl)furan-2-carboxamide is unique due to the presence of both bromophenyl and fluorophenyl groups, which impart distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(4-bromophenyl)-5-(2-fluorophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrFNO2/c18-11-5-7-12(8-6-11)20-17(21)16-10-9-15(22-16)13-3-1-2-4-14(13)19/h1-10H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXOMGIEEQJQOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-5-(2-fluorophenyl)furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)-5-(2-fluorophenyl)furan-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(4-bromophenyl)-5-(2-fluorophenyl)furan-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(4-bromophenyl)-5-(2-fluorophenyl)furan-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(4-bromophenyl)-5-(2-fluorophenyl)furan-2-carboxamide
Reactant of Route 6
N-(4-bromophenyl)-5-(2-fluorophenyl)furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.